molecular formula C24H39ClO2 B14187428 4-(Heptadecyloxy)benzoyl chloride CAS No. 918626-13-8

4-(Heptadecyloxy)benzoyl chloride

Cat. No.: B14187428
CAS No.: 918626-13-8
M. Wt: 395.0 g/mol
InChI Key: CCSQAFQDICEVGN-UHFFFAOYSA-N
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Description

4-(Heptadecyloxy)benzoyl chloride is an organic compound with the molecular formula C24H39ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a heptadecyloxy group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with heptadecanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoyl chloride is replaced by the heptadecyloxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Heptadecyloxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Heptadecyloxy)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous conditions, often with a base to neutralize the hydrochloric acid formed

Major Products Formed

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    4-(Heptadecyloxy)benzoic acid: Formed from hydrolysis

Scientific Research Applications

4-(Heptadecyloxy)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Heptadecyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Heptyloxy)benzoyl chloride
  • 4-(Octyloxy)benzoyl chloride
  • 4-(Nonadecyloxy)benzoyl chloride

Comparison

4-(Heptadecyloxy)benzoyl chloride is unique due to its long heptadecyloxy chain, which imparts specific physical and chemical properties. Compared to shorter-chain analogs like 4-(Heptyloxy)benzoyl chloride, it has higher hydrophobicity and may exhibit different reactivity and solubility profiles. This makes it suitable for applications requiring long-chain derivatives.

Properties

CAS No.

918626-13-8

Molecular Formula

C24H39ClO2

Molecular Weight

395.0 g/mol

IUPAC Name

4-heptadecoxybenzoyl chloride

InChI

InChI=1S/C24H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-23-19-17-22(18-20-23)24(25)26/h17-20H,2-16,21H2,1H3

InChI Key

CCSQAFQDICEVGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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